molecular formula C9H10O2 B1211565 2-Methoxyacetophenone CAS No. 4079-52-1

2-Methoxyacetophenone

Cat. No. B1211565
CAS RN: 4079-52-1
M. Wt: 150.17 g/mol
InChI Key: YRNDGUSDBCARGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxyacetophenone and its derivatives involves various chemical reactions highlighting the compound's versatility and potential for further functionalization. Notably, an organometallic route has been explored, yielding 2′-hydroxy-6′-methoxyacetophenone from 3-methoxyphenol through selective metallation and reaction with acetyl chloride under palladium catalysis, demonstrating a methodological advancement in its synthesis (Mincheva et al., 1995).

Molecular Structure Analysis

The structural parameters of 2-methoxyacetophenone derivatives have been analyzed using various spectroscopic techniques, revealing insights into their molecular geometries and the influence of substituents on their vibrational frequencies. A detailed study using DFT/B3LYP method and spectroscopy provided a comprehensive analysis of the vibrational frequencies and structural parameters, enhancing understanding of its molecular structure (Arjunan et al., 2014).

Chemical Reactions and Properties

2-Methoxyacetophenone participates in various chemical reactions, demonstrating its reactivity and potential for forming complex molecules. One notable reaction is with thionyl chloride in the presence of pyridine, leading to the formation of thiirane derivatives, indicating its versatility in chemical transformations (Ali et al., 1988).

Physical Properties Analysis

The physical properties of 2-methoxyacetophenone, such as its conformational preferences, have been elucidated through spectroscopic analyses. Studies on spin–spin coupling constants and molecular conformations have resolved ambiguities regarding its conformational preferences, contributing to a deeper understanding of its physical characteristics (Schaefer et al., 1984).

Chemical Properties Analysis

The chemical properties of 2-methoxyacetophenone, including its photosensitizing capabilities and interactions with DNA, have been explored through various experiments. Its efficiency in photosensitizing the triplet state of thymidine dinucleotide highlights its potential in biochemical applications (Liu et al., 2015).

Scientific Research Applications

  • 2-Methoxyacetophenone is a chemical compound with the formula C9H10O2 . It’s also known as methyl (2-methoxyphenyl) ketone or 2-acetylanisole .
  • This compound has been studied for its thermophysical properties . The data available includes its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and density .
  • It’s available for purchase from scientific supply companies, indicating it may be used in various laboratory settings .
  • Thermophysical Properties Research

    • In the field of physical chemistry , 2-Methoxyacetophenone has been studied for its thermophysical properties . The data available includes its normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and density .
    • The methods of application or experimental procedures involve measuring these properties under various conditions .
    • The outcomes of these studies provide valuable data for researchers and engineers who need to know these properties for various applications .
  • Fragrance and Flavoring

    • In the food and fragrance industry , similar compounds like 4’-methylacetophenone have been used in soaps such as lavender, fragrant myrtle, saffron orchid, and new mowing grass . It can also be used in a small amount in almond, vanilla, and bean-flavored food flavors, and a small amount in tobacco flavor .
    • The methods of application involve adding the compound to the product during the manufacturing process .
    • The outcome is a product with a specific flavor or fragrance .
  • Mass Spectrometry Studies

    • In the field of analytical chemistry , 2-Methoxyacetophenone can be used in mass spectrometry studies .
    • The methods of application involve using the compound in a mass spectrometer to study its fragmentation pattern .
    • The outcomes of these studies provide valuable data for researchers who need to identify or quantify this compound in a mixture .
  • Chemical Synthesis

    • In the field of organic chemistry , 2-Methoxyacetophenone can be used as a starting material or intermediate in the synthesis of other chemical compounds .
    • The methods of application involve carrying out chemical reactions under controlled conditions .
    • The outcomes of these reactions are new compounds that have a variety of uses .

Safety And Hazards

2-Methoxyacetophenone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-methoxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNDGUSDBCARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193778
Record name alpha-Methoxyacetophenone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methoxyacetophenone

CAS RN

4079-52-1
Record name 2-Methoxy-1-phenylethanone
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Record name 2-Methoxyacetophenone
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Record name 2-Methoxyacetophenone
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Record name 2-Methoxyacetophenone
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Record name alpha-Methoxyacetophenone
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Record name α-methoxyacetophenone
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Record name 2-Methoxyacetophenone
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Synthesis routes and methods I

Procedure details

In 200 ml of anhydrous tetrahydrofuran were dissolved 30 g of 2',4',6'-trihydroxyacetophenone and 115.0 g of N,N-diisopropylethylamine, and 50.2 g of chloromethyl methyl ether was gradually added to the solution under ice cooling over a period of 20 minutes and the reaction mixture was stirred under ice cooling for 1 hour and at room temperature for 4 hours to effect reaction. After the reaction, the reaction mixture was extracted with 3 l of ether, and the ether layer was washed with water (500 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate, and filtered. The solvent was removed from the filtrate by distillation and the obtained residue was recrystallized from a mixed solvent of methanol and water to obtain 18.9 g (yield=41.4%) of 2'-hydroxy-4',6'-bis(methoxyacetophenone in the form of a colorless prism.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

250 g (1.98 mol) of dimethyl sulfate is added dropwise to a mixture of 130 g of potassium hydroxide in 1.1 of water and 260 g (1.90 mol) of 2-hydroxyacetophenone with cooling and vigorous stirring in such a way that the reaction solution is not heated above 40° C. After the reaction temperature has then been kept at 80° C. for 30 minutes, the mixture is allowed to cool to room temperature and extracted by shaking with a total of 250 ml of chloroform. The organic phase is shaken three times with 100 ml of 2N sodium hydroxide solution each time and dried over sodium sulfate. After filtration and removal of the solvent on a rotary evaporator, the oil obtained is distilled in vacuo.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
T Schaefer, J Peeling… - Organic magnetic …, 1984 - Wiley Online Library
… On the basis of the presence or absence of long-range spin-spin coupling constants between side-chain and ring nuclei in 2-methoxyacetophenone, some literature ambiguities about …
Number of citations: 13 onlinelibrary.wiley.com
L Liu, BM Pilles, AM Reiner, J Gontcharov… - …, 2015 - Wiley Online Library
Stationary and time‐resolved experiments show that 2′‐methoxyacetophenone (2‐M) is an interesting compound for the investigation of triplet states in thymine samples. Time‐…
JI Lee, MG Jung - Bulletin of the Korean Chemical Society, 2005 - pdf.lookchemmall.com
… To a solution of 2'methoxyacetophenone (600.7 mg, 4.0 mmol) in THF (12 mL) was added lithium diisopropylamide (2.0 M, 2.1 mL, 4.2 mmol) at −20 oC under argon atmosphere and …
Number of citations: 9 pdf.lookchemmall.com
JI Lee, HS Son, MG Jung - Bulletin of the Korean Chemical Society, 2005 - koreascience.kr
… Furthermore, it has been reported that the condensation of 2-methoxyacetophenone with methyl 2-methoxybenzoate using sodium or sodium hydride failed to produce the …
Number of citations: 34 koreascience.kr
OR Alzueta, MC Cuquerella, MA Miranda - Spectrochimica Acta Part A …, 2019 - Elsevier
2′-Methoxyacetophenone (2M) presents improved UVA absorption as compared with other acetophenone derivatives. On the basis of transient infrared spectroscopy it has been …
Number of citations: 7 www.sciencedirect.com
LMPF Amaral, VMF Morais, MAVR da Silva - The Journal of Chemical …, 2014 - Elsevier
… of formation of 2′-methoxyacetophenone when we use the … phase enthalpy of formation of 2′-methoxyacetophenone. … of formation of 2′-methoxyacetophenone are obtained at the …
Number of citations: 13 www.sciencedirect.com
Y Kato, Y Kishi, Y Okano, M Kawai, M Shimizu, N Suga… - Food chemistry, 2021 - Elsevier
Reports on the thermal stability of manuka honey in terms of food processing have been few. This study investigated changes in nine characteristic chemicals of manuka honey during …
Number of citations: 12 www.sciencedirect.com
J Tatar, R Marković, M Stojanović… - Tetrahedron …, 2010 - Elsevier
… 2-methoxyacetophenone (3) was chosen as a substrate, since it can easily be obtained by bromination of 2-methoxyacetophenone … of α,α-dibromo-2-methoxyacetophenone (3) with 3–4 …
Number of citations: 14 www.sciencedirect.com
K Bachari, R Chebout, M Lamouchi - Arabian Journal of Chemistry, 2016 - Elsevier
… conversion of acetic anhydride over Zn-JLU-15 (M–H) (15) catalyst is 38.6 min with 98% selectivity to (p) 4-methoxyacetophenone, while the rest is (o) 2-methoxyacetophenone. The …
Number of citations: 2 www.sciencedirect.com
KL Evans, FR Fronczek, RD Gandour - … Crystallographica Section C …, 1992 - scripts.iucr.org
… A colorless crystal of compound (I) was grown by evaporation of benzene from the crude reaction product of 2'-methoxyacetophenone with phospho- rus pentachloride and phosphorus …
Number of citations: 1 scripts.iucr.org

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